Phenelfamycin C
Phenelfamycin C
(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid is a natural product found in Streptomycetaceae with data available.
Brand Name:
Vulcanchem
CAS No.:
118498-93-4
VCID:
VC20822339
InChI:
InChI=1S/C58H83NO18/c1-11-12-16-27-46-57(6,7)54(65)55(75-48(63)30-39-24-17-15-18-25-39)58(67,77-46)40(34-71-49-33-45(69-9)53(38(5)73-49)76-50-32-44(68-8)51(64)37(4)72-50)56(66)59-29-22-21-23-35(2)52(70-10)36(3)43-31-41(60)42(74-43)26-19-13-14-20-28-47(61)62/h11-28,36-38,40-46,49-55,60,64-65,67H,29-34H2,1-10H3,(H,59,66)(H,61,62)/b12-11-,14-13+,22-21+,26-19+,27-16+,28-20+,35-23+/t36-,37+,38-,40+,41-,42-,43+,44+,45-,46-,49+,50+,51-,52+,53+,54-,55+,58+/m0/s1
SMILES:
CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)O)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C4CC(C(O4)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C
Molecular Formula:
C58H83NO18
Molecular Weight:
1082.3 g/mol
Phenelfamycin C
CAS No.: 118498-93-4
Cat. No.: VC20822339
Molecular Formula: C58H83NO18
Molecular Weight: 1082.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid is a natural product found in Streptomycetaceae with data available. |
|---|---|
| CAS No. | 118498-93-4 |
| Molecular Formula | C58H83NO18 |
| Molecular Weight | 1082.3 g/mol |
| IUPAC Name | (2E,4E,6E)-7-[(2S,3S,5R)-5-[(2S,3S,4E,6E)-8-[[(2S)-2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2R,4S,5R,6S)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid |
| Standard InChI | InChI=1S/C58H83NO18/c1-11-12-16-27-46-57(6,7)54(65)55(75-48(63)30-39-24-17-15-18-25-39)58(67,77-46)40(34-71-49-33-45(69-9)53(38(5)73-49)76-50-32-44(68-8)51(64)37(4)72-50)56(66)59-29-22-21-23-35(2)52(70-10)36(3)43-31-41(60)42(74-43)26-19-13-14-20-28-47(61)62/h11-28,36-38,40-46,49-55,60,64-65,67H,29-34H2,1-10H3,(H,59,66)(H,61,62)/b12-11-,14-13+,22-21+,26-19+,27-16+,28-20+,35-23+/t36-,37+,38-,40+,41-,42-,43+,44+,45-,46-,49+,50+,51-,52+,53+,54-,55+,58+/m0/s1 |
| Standard InChI Key | CFQHTKGGWFGEKG-ABSOLGDDSA-N |
| Isomeric SMILES | C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)([C@H](CO[C@H]2C[C@@H]([C@@H]([C@@H](O2)C)O[C@@H]3C[C@H]([C@H]([C@H](O3)C)O)OC)OC)C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]4C[C@@H]([C@@H](O4)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C |
| SMILES | CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)O)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C4CC(C(O4)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C |
| Canonical SMILES | CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)O)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C4CC(C(O4)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC5=CC=CC=C5)O)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator